BHA's primary function in scientific research aligns with its use in food: acting as an antioxidant. Researchers utilize BHA in various in vitro and in vivo studies to:
Butylhydroxyanisole (BHA), also known as 2(3)-tert-butyl-4-methoxyphenol, is a synthetic, waxy solid petrochemical []. It has been widely used since around 1947 as a food additive due to its antioxidant properties, which prevent spoilage and rancidity in fats and oils []. BHA is also found in various other products like cosmetics, pharmaceuticals, rubber, and petroleum products [].
BHA is a mixture of two isomers, 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol []. Both isomers share the same core structure consisting of a benzene ring with a methoxy group (OCH3) attached at one position and a tert-butyl group [(CH3)3C] at another. The key functional group in BHA is the phenolic hydroxyl (OH) group, responsible for its antioxidant activity []. The tert-butyl group provides steric hindrance, influencing the reactivity of the molecule [].
The commercial production of BHA involves the alkylation of p-methoxyphenol with isobutylene in the presence of an acid catalyst [].
As an antioxidant, BHA acts by scavenging free radicals that can damage fats and oils. Free radicals are highly reactive molecules with an unpaired electron, and they can initiate chain reactions that lead to rancidity. BHA donates a hydrogen atom from its phenolic hydroxyl group to the free radical, creating a stable molecule and preventing further free radical propagation.
The safety of BHA is a subject of ongoing debate. Some studies suggest that BHA may be linked to certain health concerns, including hyperactivity in children and carcinogenicity in animals []. However, other studies have not found conclusive evidence for these effects in humans. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established acceptable daily intake (ADI) limits for BHA consumption.
Irritant;Health Hazard